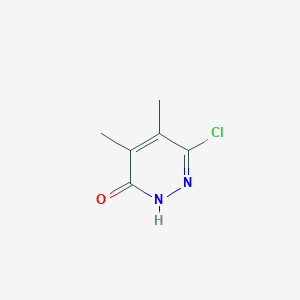

6-chloro-4,5-dimethyl-2H-pyridazin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-dimethyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-3-4(2)6(10)9-8-5(3)7/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZVLKYXAJTOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NNC1=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276530 | |

| Record name | 6-Chloro-4,5-dimethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34584-72-0 | |

| Record name | 6-Chloro-4,5-dimethyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34584-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4,5-dimethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization of 6 Chloro 4,5 Dimethyl 2h Pyridazin 3 One and Analogues

Advanced Spectroscopic Techniques for Molecular Confirmation

A suite of spectroscopic methods is indispensable for the structural elucidation of 6-chloro-4,5-dimethyl-2H-pyridazin-3-one and its analogues. Each technique offers unique information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide crucial information about the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups at the C4 and C5 positions of the pyridazinone ring. Due to their different electronic environments, these methyl groups would likely appear as two separate singlets. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the adjacent carbonyl group and the chloro substituent. Additionally, a broad singlet corresponding to the N-H proton of the pyridazinone ring is anticipated, with its chemical shift being sensitive to solvent and concentration. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Key resonances would include those for the two methyl carbons, the two quaternary carbons of the pyridazinone ring (C4 and C5), the carbonyl carbon (C3), and the carbon bearing the chlorine atom (C6). The chemical shift of the carbonyl carbon is expected to be in the downfield region, characteristic of amide-like carbonyl groups. cdnsciencepub.comrsc.org The signals for C4, C5, and C6 will be influenced by the nature of their substituents. cdnsciencepub.com For instance, in a related compound, 6-methyl-3(2H)-pyridazinone, the C6 carbon appears at a specific chemical shift that can be compared to the expected shift in the target molecule. cdnsciencepub.com

A comprehensive analysis of ¹H and ¹³C NMR data from various substituted pyridazin-3(2H)-ones allows for the prediction of the chemical shifts for this compound, as detailed in the interactive table below. rsc.orgnih.govresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-CH₃ | ~2.2-2.5 | ~15-20 |

| C5-CH₃ | ~2.2-2.5 | ~15-20 |

| N2-H | ~10-12 (broad) | - |

| C3 | - | ~160-165 |

| C4 | - | ~130-135 |

| C5 | - | ~135-140 |

| C6 | - | ~145-150 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically observed in the range of 1650-1690 cm⁻¹. mdpi.com The exact position of this band can be influenced by the electronic effects of the substituents on the pyridazinone ring. Additionally, a broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the amide group. The C-H stretching vibrations of the methyl groups are expected to appear around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridazinone ring would likely produce absorptions in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch | 3100-3300 (broad) |

| C-H Stretch (methyl) | 2850-3000 |

| C=O Stretch (lactam) | 1650-1690 |

| C=C and C=N Stretch | 1500-1600 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry for Molecular Ion Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for pyridazinone derivatives may involve the loss of small molecules such as CO, N₂, or radicals like Cl• and CH₃•. Analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridazinone ring, being a conjugated system, will exhibit characteristic absorptions in the UV region. The exact wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the ring and the solvent used. The presence of the chromophoric C=O group and the auxochromic chloro and methyl groups will affect the positions and intensities of the absorption bands.

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the most definitive evidence of its three-dimensional structure in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the planar or near-planar geometry of the pyridazinone ring.

Crystal structures of related pyridazinone derivatives, such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and various other substituted pyridazinones, have been reported. iucr.orgnih.goviucr.orgnih.gov These studies reveal that the pyridazinone ring generally adopts a planar conformation. In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds involving the N-H and C=O groups of the pyridazinone ring, forming dimers or extended networks. iucr.org The crystal packing can also be influenced by other interactions, such as π–π stacking between the aromatic rings. nih.gov An X-ray crystal structure of this compound would provide a detailed picture of its molecular geometry and intermolecular interactions in the solid state.

Tautomerism and Isomeric Considerations in 3(2H)-Pyridazinones

3(2H)-Pyridazinone and its derivatives can exist in different tautomeric forms. The principal tautomeric equilibrium for the parent pyridazin-3(2H)-one involves the lactam (keto) form and the lactim (enol) form, which is 3-hydroxypyridazine. nih.govresearchgate.net Theoretical and experimental studies have shown that for the unsubstituted pyridazin-3(2H)-one, the lactam form is the more stable tautomer and predominates in both the solid state and in solution. nih.govresearchgate.net

Computational and Theoretical Investigations of 6 Chloro 4,5 Dimethyl 2h Pyridazin 3 One and Pyridazinone Systems

Quantum Chemical Methodologies for Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of pyridazinone derivatives. These computational approaches allow for a detailed exploration of molecular geometries, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyridazinone systems, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations have shown that in many pyridazinone derivatives, the pyridazinone ring may not be perfectly planar. nih.govresearchgate.net The calculated geometric parameters from DFT are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

The total energy of the molecule is also a key output of DFT calculations, providing a measure of the molecule's stability. By comparing the energies of different conformations, the most energetically favorable structure can be identified.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridazinone Ring System (Note: This table is illustrative and based on general findings for pyridazinone derivatives, not a specific calculation for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one.)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O | 1.235 Å |

| Bond Length | N-N | 1.336 Å |

| Bond Length | C=N | 1.305 Å |

| Bond Angle | N-N-C | 120.5° |

| Bond Angle | C-C=O | 123.1° |

| Dihedral Angle | C-N-N-C | 0.0° |

Data is generalized from findings for similar structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For pyridazinone derivatives, FMO analysis helps to understand their behavior in chemical reactions. tandfonline.commdpi.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, with higher EHOMO values indicating a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with lower ELUMO values suggesting a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Pyridazinone System (Note: These values are for illustrative purposes and are typical for pyridazinone derivatives.)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.nettandfonline.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

In pyridazinone systems, the MEP surface often shows the most negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions. researchgate.net Positive potential (blue) is often located around the N-H proton, indicating its susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

These descriptors are valuable for comparing the reactivity of different pyridazinone derivatives and understanding how various substituents affect their chemical behavior. mdpi.com

Table 3: Representative Global Chemical Descriptors for a Pyridazinone Derivative (Note: This table provides illustrative values based on typical FMO energies.)

| Descriptor | Formula | Illustrative Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.38 |

Molecular Interactions and Crystal Packing Analysis

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal structure and physical properties.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. tandfonline.comiucr.orgnih.gov It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Pyridazinone Crystal (Note: These percentages are representative of findings for similar heterocyclic compounds.)

| Intermolecular Contact | Percentage Contribution |

| H···H | 35-45% |

| C···H / H···C | 15-25% |

| O···H / H···O | 10-20% |

| Cl···H / H···Cl | 5-15% |

Data is generalized from findings for similar structures. researchgate.netiucr.orgnih.gov

Hydrogen Bonding and Pi-Stacking Interactions in Crystal Structures

Hydrogen bonds are a predominant force in the crystal engineering of molecules containing hydrogen-bond donors and acceptors. researchgate.net In pyridazinone derivatives, the endocyclic nitrogen atoms and the exocyclic carbonyl group are potential hydrogen bond acceptors, while any N-H groups on the pyridazinone ring can act as hydrogen bond donors. Crystal structure analyses of various pyridazinone derivatives reveal the formation of robust intermolecular hydrogen bonds. For instance, in the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, pairs of centrosymmetrically related molecules are linked into dimers via N—H⋯O hydrogen bonds, forming distinct R22(8) ring motifs. nih.gov These dimers are further connected through C—H⋯O and C—H⋯Cl hydrogen bonds, creating a comprehensive three-dimensional network. nih.gov Similarly, other pyridazinone derivatives have been observed to form inversion dimers through pairs of O—H⋯O hydrogen bonds. researchgate.net The prevalence of such interactions highlights their importance in the stabilization of the crystal lattice.

In addition to hydrogen bonding, π-stacking interactions are a common feature in the crystal packing of aromatic and heteroaromatic systems like pyridazinones. hhu.de These interactions arise from the attractive, noncovalent forces between aromatic rings. The pyridazine (B1198779) ring, being electron-deficient, can participate in various forms of π-stacking. In the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, aromatic π–π stacking interactions are observed with a centroid–centroid distance of 3.6665 (9) Å. nih.gov The relative positioning of substituents on the aromatic rings can significantly influence the strength of these π-π stacking interactions. nih.gov Theoretical studies on substituted pyridinium (B92312) ions have shown that π+-π+ stacking interactions are enhanced by electron-donating substituents and diminished by electron-withdrawing substituents. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique extensively used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). wjarr.com This method is instrumental in understanding the potential biological activity of compounds like this compound and other pyridazinone derivatives by elucidating their interactions at a molecular level. wjarr.comnih.gov The primary goal of molecular docking is to identify the most stable ligand-receptor complex by calculating the binding free energy. wjarr.com

The process of molecular docking involves several key steps, including the preparation of the protein and ligand structures, defining the binding site on the protein, and running a docking algorithm to generate and score different binding poses. rjptonline.org Visualization tools are then used to analyze the interactions between the ligand and the amino acid residues of the protein's active site. amazonaws.com These interactions primarily include hydrogen bonds and hydrophobic interactions, which are crucial for determining binding affinity and efficacy. nih.gov

Numerous studies have employed molecular docking to investigate the potential of various pyridazinone derivatives as inhibitors for a range of biological targets. For instance, docking studies have been performed with pyridazinone derivatives against targets for antifungal, antibacterial, and anthelmintic activities. wjarr.com In these studies, the pyridazinone scaffolds were docked into the active sites of specific proteins (identified by their PDB IDs), and their binding affinities were calculated and compared to standard drugs. wjarr.com The results often reveal that the pyridazinone core can form key hydrogen bonds with the protein's active site residues, contributing to their predicted biological activity.

The following table summarizes the results of a hypothetical molecular docking study of various pyridazinone derivatives against a protein target, illustrating the type of data generated from such simulations.

| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Amino Acids) | Type of Interaction |

| Pyridazinone A | 1JXA | -7.5 | TYR112, SER85 | Hydrogen Bond, Pi-Pi Stacking |

| Pyridazinone B | 5TZ1 | -8.2 | ARG203, GLU150 | Hydrogen Bond, Hydrophobic |

| Pyridazinone C | 1OJ0 | -6.9 | HIS95, PHE128 | Hydrogen Bond, Pi-Pi Stacking |

| Pyridazinone D | 1JXA | -7.8 | TYR112, ASP87 | Hydrogen Bond, Hydrophobic |

In silico molecular docking studies of pyridazinone scaffolds have also been used to identify potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). tandfonline.com These studies demonstrated favorable binding interactions of the pyridazinone derivatives with the active domain of the HIV reverse transcriptase enzyme. tandfonline.com Similarly, triazolo-pyridazinone derivatives have been evaluated as potential anticancer agents through molecular docking against urokinase, with the results supporting the experimental activity data. benthamscience.com

For a specific compound like this compound, a molecular docking simulation would involve placing its 3D structure into the active site of a selected target protein. The docking software would then predict its binding mode and affinity, highlighting potential hydrogen bonds formed by the carbonyl group or the N-H moiety, and hydrophobic or π-stacking interactions involving the pyridazinone ring and its substituents with the amino acid residues of the target. Such computational predictions are invaluable for guiding the synthesis of new derivatives with improved activity and for understanding their mechanism of action at a molecular level. amazonaws.com

Structure Activity Relationship Sar Studies of Pyridazinone Derivatives, Including 6 Chloro 4,5 Dimethyl 2h Pyridazin 3 One Frameworks

Impact of Substituent Variations on Pharmacological Activity Profiles

The pharmacological activity of pyridazinone derivatives can be finely tuned by altering the substituents at various positions on the heterocycle. The C-6, C-4, C-5, and N-2 positions have been identified as key sites for modification, with changes in halogen, alkyl, and aryl moieties significantly impacting the resulting biological effects.

Effects of Halogen Substitution at C-6 and Other Positions

Halogen substitution, particularly at the C-6 position of the pyridazinone ring, has been shown to be a critical determinant of biological activity. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) can influence the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

Research has demonstrated that the introduction of a halogen at the C-6 position can enhance the pharmacological potency of pyridazinone derivatives. For instance, in a series of pyridazinone derivatives evaluated for their inhibitory activity against monoamine oxidase B (MAO-B), a para-chloro substituent on a phenyl ring attached to the pyridazinone core was found to significantly increase inhibitory activity. lookchem.com While this example pertains to a substituent on a group attached to the pyridazinone, it highlights the general principle of the positive impact of halogenation.

A study on novel 4-phenoxyquinoline derivatives containing a pyridazinone moiety found that electron-withdrawing groups, such as halogens, on the terminal phenyl rings were beneficial for improving antitumor activity. tandfonline.com The most promising compound from this series, which exhibited a c-Met IC50 of 2.15 nM, featured a chlorine atom. tandfonline.com

The following table summarizes the effect of halogen substitution on the MAO-B inhibitory activity of a series of pyridazinone derivatives.

| Compound | Substituent | MAO-B IC50 (μM) |

|---|---|---|

| TR15 | p-Fluoro | 0.43 |

| TR16 | p-Chloro | 0.17 |

Influence of Alkyl Group Introduction (e.g., Methyl at C-4, C-5) on Activity

The introduction of alkyl groups, such as methyl groups at the C-4 and C-5 positions of the pyridazinone ring, can have a profound impact on the pharmacological activity of these compounds. These groups can affect the molecule's lipophilicity, steric profile, and metabolic stability, all of which are important for its biological function.

While specific SAR data for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one is not extensively available in the public domain, general principles from related pyridazinone derivatives can be extrapolated. For example, in a series of pyridazinone analogs developed as glucan synthase inhibitors, modifications to the core structure, which could include the introduction of alkyl groups, were explored to optimize activity. researchgate.net

The antimicrobial activity of certain pyridazinone derivatives has also been linked to the presence of specific substituents. For instance, some 2-substituted-4,5-dihalo-3(2H)-pyridazinone derivatives have demonstrated good analgesic activity. sarpublication.com While this example highlights halogen substitution, it underscores the importance of substitutions at the C-4 and C-5 positions.

Role of Phenyl and Substituted Phenyl Moieties at C-6

The presence of a phenyl or a substituted phenyl group at the C-6 position of the pyridazinone ring is a common feature in many biologically active derivatives. The nature and position of substituents on this phenyl ring can significantly modulate the pharmacological activity.

In another study, novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives were developed as cyclooxygenase-2 (COX-2) inhibitors. nih.gov Several compounds in this series displayed better COX-2 inhibitory activity than the reference drug celecoxib (B62257), with IC50 values in the nanomolar range. nih.gov The in vivo anti-inflammatory profiles of the most potent compounds were also superior to celecoxib and indomethacin (B1671933). nih.gov

The following table presents the COX-2 inhibitory activity of some N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives.

| Compound | COX-2 IC50 (nM) |

|---|---|

| 4a | 17.45 |

| 4b | 17.40 |

| 5a | 16.76 |

| 10 | 17.15 |

| Celecoxib (Reference) | 17.79 |

Significance of Substituents at the N-2 Position of the Pyridazinone Ring

The N-2 position of the pyridazinone ring is another critical site for chemical modification that can significantly influence the pharmacological properties of the resulting derivatives. A wide variety of substituents, ranging from simple alkyl chains to more complex aromatic and heterocyclic moieties, have been introduced at this position, leading to compounds with diverse biological activities.

For example, a series of 2-substituted-4,5-functionalized 6-phenyl-3(2H)-pyridazinones demonstrated potent analgesic activity. sarpublication.com The presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the N-2 position was found to enhance both analgesic and anti-inflammatory actions. mdpi.com

In the development of novel pyridazine (B1198779) derivatives as selective COX-2 inhibitors, the introduction of a phenylsulfonamide moiety at the N-2 position of a dihydropyridazinone core was a key design element. cu.edu.eg

Structure-Mechanism Relationships and Pharmacophore Development

Understanding the relationship between the chemical structure of a pyridazinone derivative and its mechanism of action is fundamental for the development of pharmacophore models. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Pharmacophore models for pyridazinone-based compounds have been developed for various targets. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation. For instance, a pharmacophore model for pyridazinone-based MAO-B inhibitors might include a hydrogen bond acceptor to interact with a key residue in the enzyme's active site, along with hydrophobic features to occupy specific pockets.

Computational techniques, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking, are often employed to develop and refine pharmacophore models. nih.gov These models can then be used in virtual screening campaigns to identify new pyridazinone derivatives with desired biological activities. nih.gov

Lead Optimization Strategies for Pyridazinone-Based Compounds

Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound with promising biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For pyridazinone-based compounds, several lead optimization strategies have been successfully employed.

One common strategy involves the systematic modification of substituents at the key positions of the pyridazinone ring (C-6, C-4, C-5, and N-2) to explore the SAR and identify the optimal combination of functional groups. nih.gov This can involve the introduction of different halogens, the variation of alkyl chain length, and the exploration of a wide range of aromatic and heterocyclic moieties.

Another strategy is scaffold hopping, where the pyridazinone core is replaced with other heterocyclic systems while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties.

Bioisosteric replacement is also a widely used technique in the lead optimization of pyridazinone derivatives. This involves the substitution of a functional group with another group that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or toxicological profile without compromising its biological activity.

The optimization of a sulfonylurea-based piperazine (B1678402) pyridazinone series of glucan synthase inhibitors provides an example of a lead optimization campaign where the modification of the core structure and the sulfonamide moiety led to the identification of compounds with improved systemic exposure while retaining good antifungal activity. researchgate.net

Concluding Remarks and Future Research Perspectives for 6 Chloro 4,5 Dimethyl 2h Pyridazin 3 One Research

Current Challenges and Opportunities in Pyridazinone Drug Discovery

The development of pyridazinone-based therapeutics is a field of significant opportunity, though it is not without its challenges. The primary opportunity lies in the structural versatility of the pyridazinone core, which has proven to be a privileged scaffold for interacting with a wide range of biological targets. benthamscience.comnih.gov This adaptability allows medicinal chemists to explore treatments for numerous diseases. The unique physicochemical properties of the pyridazine (B1198779) ring, such as its high polarity and dual hydrogen-bonding capacity, can be exploited to improve drug-target interactions and pharmacokinetic profiles. nih.gov

However, a key challenge is achieving target selectivity. As many pyridazinone derivatives exhibit broad-spectrum activity, refining these molecules to interact with a specific enzyme or receptor isoform is crucial to minimize off-target effects. For instance, in the development of anti-inflammatory pyridazinones, a major goal is to create agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal and renal side effects. nih.gov Another significant hurdle, particularly in oncology, is the emergence of drug resistance. Future research must focus on designing pyridazinones that can circumvent these resistance mechanisms.

| Challenge | Opportunity |

| Target Selectivity: Achieving high specificity for desired biological targets to minimize off-target effects. | Scaffold Versatility: The pyridazinone core can be modified to interact with a wide array of targets (e.g., kinases, proteasomes, receptors). benthamscience.com |

| Drug Resistance: Overcoming acquired resistance mechanisms in therapeutic areas like oncology and infectious diseases. | Favorable Physicochemical Properties: The inherent polarity and hydrogen bonding capability of the pyridazine ring can be leveraged to enhance solubility and target binding. nih.gov |

| Synthetic Complexity: Developing efficient, scalable, and environmentally friendly synthetic routes for complex derivatives. | Bioisosteric Replacement: Using the pyridazinone nucleus as a bioisostere for other rings (e.g., phenyl, pyridine) to improve pharmacological properties. nih.govnih.gov |

| Predictive Modeling: Improving the accuracy of computational models for predicting in vivo efficacy and ADMET properties. | Polypharmacology: Intentionally designing compounds that modulate multiple targets for treating complex diseases like cancer or neurodegenerative disorders. |

Rational Design and Synthesis of Next-Generation Pyridazinone Scaffolds

The future of pyridazinone research hinges on the rational design and efficient synthesis of novel derivatives. Starting from a basic structure like 6-chloro-4,5-dimethyl-2H-pyridazin-3-one, medicinal chemists can employ several strategies to create next-generation compounds with enhanced potency and selectivity. Most derivatives are generated through substitution at the nitrogen, oxygen, or carbon positions of the pyridazinone ring. nih.gov

Key design strategies include:

Scaffold Hopping and Hybridization: This involves replacing the core pyridazinone structure with a different heterocycle to discover novel intellectual property, or combining the pyridazinone moiety with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. researchgate.netacs.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD allows for the precise design of ligands that fit into the active site. This approach has been used to develop pyridazinone-based inhibitors for targets like the T. cruzi proteasome. nih.govacs.org

Bioisosteric Replacement: The pyridazinone ring or its substituents can be replaced with other groups that have similar physical or chemical properties to improve the compound's therapeutic profile. nih.gov For example, the 6-chloro group is an excellent leaving group for nucleophilic substitution reactions, enabling the synthesis of large libraries of derivatives with diverse functionalities at this position. mdpi.com

The synthesis of these rationally designed compounds requires robust and flexible chemical methodologies. Advances in synthetic organic chemistry, such as microwave-assisted synthesis, can accelerate the creation and optimization of novel pyridazinone candidates. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Target Identification and Validation

The synergy between computational and experimental approaches is paramount for accelerating the drug discovery pipeline for pyridazinone-based agents. In silico techniques are crucial for prioritizing research efforts before committing to resource-intensive laboratory work.

Computational methodologies play a vital role in the early stages. Molecular docking can predict how different pyridazinone derivatives bind to a protein target, providing insights into structure-activity relationships (SAR). nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling help identify the key chemical features required for biological activity, guiding the design of more potent compounds. alliedacademies.org Furthermore, computational tools are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs. nih.gov A particularly powerful technique is reverse docking, which screens a potential drug molecule against a database of known protein structures to identify potential new targets and predict off-target effects. nih.gov

Experimental methodologies are then used to validate these computational predictions. High-throughput screening (HTS) of pyridazinone libraries against specific targets can rapidly identify initial hits. Subsequent biological evaluation, such as enzyme inhibition assays and cell-based assays, confirms the activity and mechanism of action. nih.gov For promising compounds, advanced techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the precise binding mode of the inhibitor to its target protein, providing critical information for further structure-guided optimization. nih.govacs.org This iterative cycle of computational design followed by experimental validation is essential for efficiently advancing pyridazinone scaffolds from initial hits to clinical candidates.

| Methodology | Application in Pyridazinone Research | Example |

| Molecular Docking (In Silico) | Predicts the binding orientation and affinity of pyridazinone derivatives to a target protein's active site. | Docking studies of novel pyridazinones into the VEGFR-2 kinase domain to guide the design of anticancer agents. nih.gov |

| QSAR Analysis (In Silico) | Establishes a mathematical relationship between the chemical structure of pyridazinones and their biological activity. | Developing models to predict the anti-inflammatory activity of a series of pyridazinones based on their molecular descriptors. alliedacademies.org |

| Reverse Docking (In Silico) | Identifies potential new biological targets for an existing pyridazinone compound by screening it against a protein database. | Using an active pyridazinone to probe a database of human kinases to identify potential new therapeutic applications or off-targets. nih.gov |

| Enzyme Inhibition Assays (Experimental) | Quantitatively measures the potency of a pyridazinone derivative against a purified enzyme target. | Determining the IC₅₀ values of new compounds against c-Met kinase. researchgate.net |

| Cell-Based Assays (Experimental) | Evaluates the effect of a compound on cellular processes or viability in a biologically relevant environment. | Screening pyridazinone derivatives against the NCI-60 cancer cell line panel. nih.gov |

| X-ray Crystallography / Cryo-EM (Experimental) | Determines the high-resolution 3D structure of a pyridazinone bound to its target protein. | Solving the crystal structure of a pyridazinone inhibitor in complex with the T. cruzi proteasome to guide lead optimization. nih.govacs.org |

By addressing current challenges through innovative synthesis and rational design, and by leveraging the powerful combination of computational and experimental tools, the research community can unlock the full therapeutic potential of this compound and the broader class of pyridazinone compounds.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4,5-dimethyl-2H-pyridazin-3-one, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituting chlorine at position 6 of a pyridazinone scaffold using halide precursors (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) in acetone with anhydrous potassium carbonate as a base yields derivatives . Reaction optimization should focus on solvent polarity (DMF or acetone), temperature (room temperature to 60°C), and stoichiometry of halide reagents to minimize side products. Monitoring via TLC and purification via column chromatography (petroleum ether/ethyl acetate) are critical .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : To confirm substitution patterns (e.g., methyl groups at positions 4 and 5, chlorine at position 6) .

- Mass spectrometry (MS) : For molecular ion validation (e.g., ESI-MS for exact mass) .

- IR spectroscopy : To identify carbonyl (C=O) and C-Cl stretches .

- HPLC : For purity assessment, especially when synthesizing derivatives for biological testing .

Q. What safety precautions are necessary when handling this compound?

Based on analogous pyridazinones, the compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers under inert conditions. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The chlorine atom at position 6 is electron-withdrawing, activating the pyridazinone ring for nucleophilic attacks. However, steric hindrance from the 4,5-dimethyl groups may reduce reactivity at adjacent positions. Computational studies (DFT) can predict regioselectivity, while experimental validation via substituent screening (e.g., thiols, amines) under varying temperatures can map reactivity trends .

Q. What contradictions exist in reported biological activities of structurally similar pyridazinones, and how can they be resolved?

For example, 6-chloro-3-methoxy flavone derivatives exhibit antiviral activity (IC₅₀ ~3–5 μM) in HRV-1B-infected HeLa cells , but conflicting data may arise from differences in assay conditions (cell lines, viral strains) or compound stability. Standardized protocols (e.g., fixed MOI, time-resolved cytotoxicity assays) and metabolite profiling (LC-MS) are recommended to reconcile discrepancies .

Q. What intermediates form during the chlorination of pyridazinone derivatives, and how do reaction mechanisms differ under acidic vs. basic conditions?

Chlorination of 6-chloro-4,6-dien-3-one steroids produces 4,6,7-trichloro intermediates, which dehydrochlorinate to yield 4,6-dichloro products . In pyridazinones, acidic conditions may favor electrophilic substitution at electron-rich positions, while basic conditions promote elimination or ring-opening. Isotopic labeling (e.g., ³⁶Cl) and trapping experiments can elucidate pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) against protein targets (e.g., viral proteases) can predict binding affinities. QSAR models incorporating Hammett constants (σ) for substituents and logP values improve predictions of bioavailability and potency .

Methodological Recommendations

- Contradiction Analysis : Use longitudinal study designs (e.g., time-resolved assays) to distinguish short-term vs. long-term effects of experimental variables .

- Mechanistic Studies : Combine kinetic isotope effects (KIEs) and MS/MS fragmentation to identify key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.